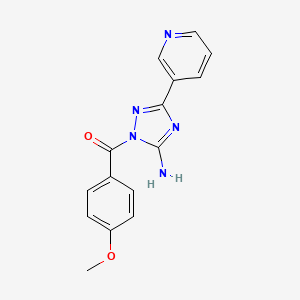
1-(4-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(4-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTA and is a triazole derivative that has a wide range of biological activities.
Mechanism of Action
The mechanism of action of MPTA is not fully understood. However, it has been proposed that MPTA exerts its biological activities by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. MPTA has also been found to inhibit the activity of protein kinases, which play a crucial role in cancer cell proliferation and survival. Additionally, MPTA has been shown to exhibit antifungal, antibacterial, and antiviral activities.
Advantages and Limitations for Lab Experiments
MPTA has several advantages for lab experiments. It exhibits significant biological activities and can be synthesized using a simple and cost-effective method. However, MPTA has some limitations for lab experiments. It is relatively unstable and requires careful handling. Additionally, MPTA has low solubility in water, which can limit its use in some experiments.
Future Directions
MPTA has several potential applications in various fields, and there are several future directions for its research. One potential direction is to study the structure-activity relationship of MPTA to optimize its biological activities. Another direction is to investigate the use of MPTA in combination with other drugs to enhance its efficacy. Additionally, the use of MPTA in drug delivery systems for targeted therapy is another potential direction for future research.
Conclusion:
In conclusion, 1-(4-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of MPTA involves the reaction of 4-methoxybenzoyl hydrazide with 3-pyridinecarboxaldehyde. MPTA has been extensively studied for its potential applications in various fields, including cancer therapy, and has been found to exhibit significant biological activities. Future research directions for MPTA include studying its structure-activity relationship, investigating its use in combination with other drugs, and exploring its use in drug delivery systems for targeted therapy.
Scientific Research Applications
MPTA has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. MPTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MPTA has been found to inhibit the activity of protein kinases, which play a crucial role in cancer cell proliferation and survival.
properties
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-10(5-7-12)14(21)20-15(16)18-13(19-20)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDDPMDJFJJCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl](4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)